molecular formula C14H18N2OS B2401077 N-(1-Cyanocyclobutyl)-4-(5-methylthiophen-2-YL)butanamide CAS No. 1465331-02-5

N-(1-Cyanocyclobutyl)-4-(5-methylthiophen-2-YL)butanamide

Cat. No. B2401077
CAS RN: 1465331-02-5
M. Wt: 262.37
InChI Key: USCGKECEWKAHLI-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclobutyl)-4-(5-methylthiophen-2-YL)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CB-13 and belongs to the class of synthetic cannabinoids. CB-13 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of CB-13 is not yet fully understood. However, studies have suggested that CB-13 may act as a partial agonist of the CB1 and CB2 receptors in the endocannabinoid system. This interaction may lead to the modulation of various physiological processes, including pain perception, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
CB-13 has been found to exhibit a range of biochemical and physiological effects. Studies have suggested that CB-13 may have analgesic, anti-inflammatory, and anti-cancer properties. CB-13 has also been found to modulate the immune system and may have potential applications in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of CB-13 for lab experiments is its high potency and selectivity. CB-13 has been found to exhibit a high affinity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. However, the use of CB-13 in lab experiments is limited by its potential toxicity and lack of specificity for the CB1 and CB2 receptors.

Future Directions

There are several future directions for research on CB-13. One area of interest is the development of CB-13 analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of CB-13 in the treatment of various diseases, including cancer and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of CB-13 and its effects on various physiological processes.
In conclusion, CB-13 is a promising compound with potential applications in various fields of scientific research. Its high potency and selectivity make it a useful tool for studying the endocannabinoid system. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of CB-13 involves the reaction of 1-cyanocyclobutane carboxylic acid with 5-methylthiophene-2-carboxylic acid chloride in the presence of a base. The resulting product is then purified to obtain CB-13 in its pure form.

Scientific Research Applications

CB-13 has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of CB-13 is in the field of pharmacology. CB-13 has been found to exhibit a range of pharmacological activities, including analgesic, anti-inflammatory, and anti-cancer properties.

properties

IUPAC Name

N-(1-cyanocyclobutyl)-4-(5-methylthiophen-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-11-6-7-12(18-11)4-2-5-13(17)16-14(10-15)8-3-9-14/h6-7H,2-5,8-9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCGKECEWKAHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CCCC(=O)NC2(CCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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